1-[1-(2-Chloro-5-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrrolidin-2-one
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Overview
Description
1-[1-(2-Chloro-5-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrrolidin-2-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Chloro-5-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chloro substituent: Chlorination of the pyrazole ring is carried out using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with benzoyl chloride: The chlorinated pyrazole is then coupled with benzoyl chloride in the presence of a base such as triethylamine.
Formation of the piperidine ring: This involves the reaction of the benzoyl-pyrazole intermediate with piperidine under acidic or basic conditions.
Formation of the pyrrolidinone moiety: The final step involves the cyclization of the piperidine intermediate with a suitable reagent to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Chloro-5-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent on the pyrazole ring can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-[1-(2-Chloro-5-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[1-(2-Chloro-5-pyrazol-1-ylbenz
Properties
IUPAC Name |
1-[1-(2-chloro-5-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c20-17-5-4-15(24-10-2-8-21-24)13-16(17)19(26)22-11-6-14(7-12-22)23-9-1-3-18(23)25/h2,4-5,8,10,13-14H,1,3,6-7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXBSMBYBCKTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)N4C=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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